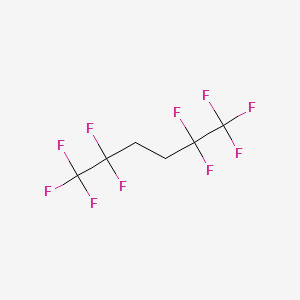

1,1,1,2,2,5,5,6,6,6-Decafluorohexane

Numéro de catalogue B8717474

Poids moléculaire: 266.08 g/mol

Clé InChI: FUCPNELYUCUXTJ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05421971

Procedure details

The reactor in this Example consisted of a 1.25 inch diameter pyrex tube heated by means of electrical heating tape and an internal thermocouple to measure the temperature inside the tube. The reactor was packed with a mixture of 50 cm3 of 0.5% Pd/Al2O3 (1/8 inch pellets) and 100 cm3 of glass helices for a total bed volume of 150 cm3. The Pd/A12O3 pellets are available from Aldrich Chemical or Engelhard Industries. Effluent from the reactor was condensed into cold traps maintained at -30° C. and -78° C. Hydrogen was passed into the tube at 155 mL/min, while CF3CF2CC12CC12CF2CF3 was metered into the top of the vertically mounted reactor at a rate of about 10 g/h. The temperature inside the reactor during the reduction was 202°-206° C. After a total reaction time of 3.75 h (38.1 g total CF3CF2CC12CC12CF2CF3 added), 20.15 g of product was collected in the cold traps, which was 99% pure according to GC analysis. The product was identified as CF3CF2CH2CH2CF2CF3 (boiling point 66° C., 80% yield) based on nuclear magnetic resonance and mass spectroscopy analysis.

[Compound]

Name

Pd Al2O3

Quantity

50 mL

Type

reactant

Reaction Step One

[Compound]

Name

glass

Quantity

100 mL

Type

solvent

Reaction Step One

Name

CF3CF2CC12CC12CF2CF3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

CF3CF2CC12CC12CF2CF3

Quantity

38.1 g

Type

reactant

Reaction Step Four

[Compound]

Name

product

Quantity

20.15 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[H][H].[C:3]([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])(Cl)Cl)(Cl)Cl)([F:9])[F:8])([F:6])([F:5])[F:4]>[Pd]>[C:19]([C:16]([CH2:13][CH2:10][C:7]([C:3]([F:4])([F:5])[F:6])([F:8])[F:9])([F:18])[F:17])([F:22])([F:21])[F:20]

|

Inputs

Step One

[Compound]

|

Name

|

Pd Al2O3

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

glass

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

CF3CF2CC12CC12CF2CF3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)C(F)(F)C(Cl)(Cl)C(Cl)(Cl)C(F)(F)C(F)(F)F

|

Step Four

|

Name

|

CF3CF2CC12CC12CF2CF3

|

|

Quantity

|

38.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(F)C(F)(F)C(Cl)(Cl)C(Cl)(Cl)C(F)(F)C(F)(F)F

|

[Compound]

|

Name

|

product

|

|

Quantity

|

20.15 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated by means of electrical heating tape

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed into cold traps

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 202°-206° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected in the cold traps, which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)C(F)(F)CCC(F)(F)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |